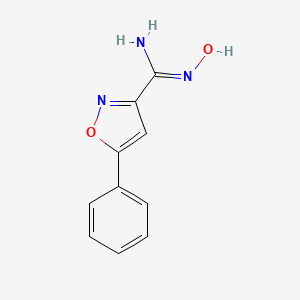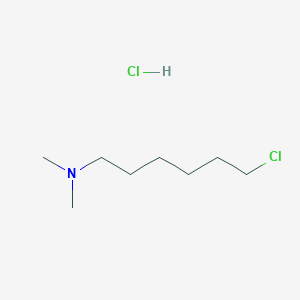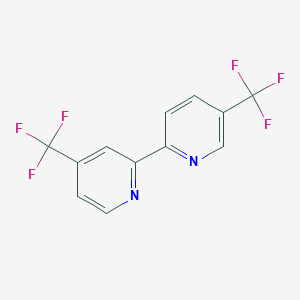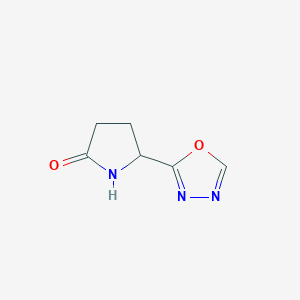![molecular formula C13H8BrClIN3 B12958366 8-Bromo-6-chloro-3-iodo-2-(p-tolyl)imidazo[1,2-b]pyridazine](/img/structure/B12958366.png)
8-Bromo-6-chloro-3-iodo-2-(p-tolyl)imidazo[1,2-b]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-6-chloro-3-iodo-2-(p-tolyl)imidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of bromine, chlorine, and iodine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-chloro-3-iodo-2-(p-tolyl)imidazo[1,2-b]pyridazine typically involves the functionalization of the imidazo[1,2-b]pyridazine scaffold. One common method is the reaction of imidazo[1,2-b]pyridazine with bromine, chlorine, and iodine-containing reagents under specific conditions. For example, the compound can be synthesized by reacting imidazo[1,2-b]pyridazine with N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and iodine in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications.
化学反应分析
Types of Reactions
8-Bromo-6-chloro-3-iodo-2-(p-tolyl)imidazo[1,2-b]pyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups.
科学研究应用
8-Bromo-6-chloro-3-iodo-2-(p-tolyl)imidazo[1,2-b]pyridazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with various biological activities.
Biological Research: The compound is studied for its potential as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industrial Applications: It can be used in the development of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 8-Bromo-6-chloro-3-iodo-2-(p-tolyl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms in the structure can enhance its binding affinity and selectivity towards these targets. The compound may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor functions by interacting with their binding domains .
相似化合物的比较
Similar Compounds
- 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
- 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine
- 8-Bromo-6-chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine
Uniqueness
8-Bromo-6-chloro-3-iodo-2-(p-tolyl)imidazo[1,2-b]pyridazine is unique due to the presence of three different halogen atoms (bromine, chlorine, and iodine) in its structure.
属性
分子式 |
C13H8BrClIN3 |
|---|---|
分子量 |
448.48 g/mol |
IUPAC 名称 |
8-bromo-6-chloro-3-iodo-2-(4-methylphenyl)imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C13H8BrClIN3/c1-7-2-4-8(5-3-7)11-12(16)19-13(17-11)9(14)6-10(15)18-19/h2-6H,1H3 |
InChI 键 |
PUYIZKCMXXTIOU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=C(N3C(=N2)C(=CC(=N3)Cl)Br)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Propenoic acid, 3-[4-[(1Z)-1,2-diphenyl-1-buten-1-yl]phenyl]-, methyl ester, (2E)-](/img/structure/B12958283.png)













